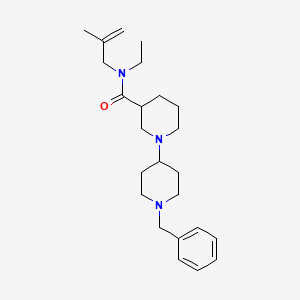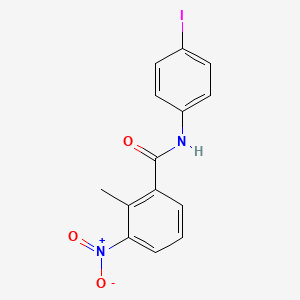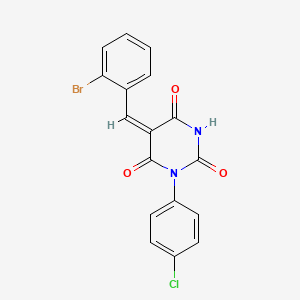![molecular formula C17H14N2O3S B6132165 4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, commonly known as BTABA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.
作用機序
The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. BTABA has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
BTABA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BTABA inhibits the proliferation of cancer cells and induces apoptosis. BTABA has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that BTABA reduces inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
BTABA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using BTABA in lab experiments. For example, BTABA may exhibit different effects in vivo compared to in vitro, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on BTABA. One potential direction is to study the effects of BTABA on different types of cancer cells and in different animal models of disease. Another potential direction is to investigate the potential of BTABA as a drug delivery system for other compounds. Additionally, further research is needed to fully understand the mechanism of action of BTABA and its potential applications in medicine, pharmacology, and biochemistry.
Conclusion
In conclusion, BTABA is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. BTABA has been studied for its potential applications in medicine, pharmacology, and biochemistry. The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. BTABA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using BTABA in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of BTABA, which is a yellow crystalline compound with a melting point of 265-268 °C. The purity of BTABA can be determined by thin-layer chromatography and NMR spectroscopy.
科学的研究の応用
BTABA has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, BTABA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, BTABA has been studied for its potential as a drug delivery system. In biochemistry, BTABA has been studied for its ability to inhibit the activity of certain enzymes.
特性
IUPAC Name |
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-11-23-17(19(15)10-12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16(21)22/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTPNGHYQGSMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidin-3-ol](/img/structure/B6132098.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)


![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
![N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)